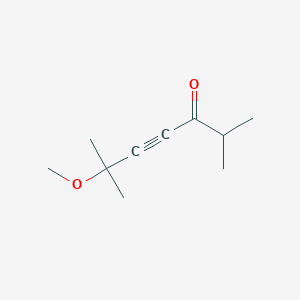
6-Methoxy-2,6-dimethylhept-4-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,6-dimethylhept-4-yn-3-one is an organic compound characterized by the presence of a methoxy group, two methyl groups, and a triple bond within its heptane backbone. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The molecular formula of this compound is C10H16O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,6-dimethylhept-4-yn-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylhept-4-yne-3-one and methanol.
Methoxylation: The key step involves the methoxylation of the alkyne. This can be achieved using a methoxylating agent, such as sodium methoxide (NaOCH3), under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,6-dimethylhept-4-yn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major products are alkenes and alkanes.
Substitution: The major products depend on the substituent introduced, such as halogenated or aminated derivatives.
Scientific Research Applications
6-Methoxy-2,6-dimethylhept-4-yn-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,6-dimethylhept-4-yn-3-one involves its interaction with molecular targets, such as enzymes and receptors. The triple bond and methoxy group play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylhept-4-yne-3-one: Lacks the methoxy group, resulting in different reactivity and applications.
6-Methoxy-2,6-dimethylhept-4-en-3-one: Contains a double bond instead of a triple bond, affecting its chemical properties and reactivity.
6-Methoxy-2,6-dimethylhept-4-yn-2-ol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical behavior.
Uniqueness
6-Methoxy-2,6-dimethylhept-4-yn-3-one is unique due to the presence of both a methoxy group and a triple bond within the same molecule. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
84022-47-9 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
6-methoxy-2,6-dimethylhept-4-yn-3-one |
InChI |
InChI=1S/C10H16O2/c1-8(2)9(11)6-7-10(3,4)12-5/h8H,1-5H3 |
InChI Key |
QNAOHZPDFANEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C#CC(C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


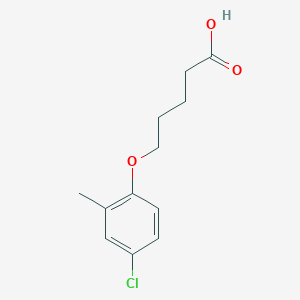
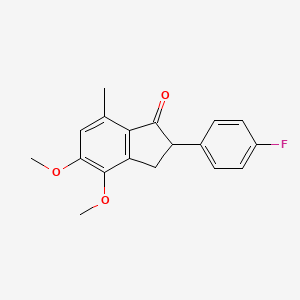
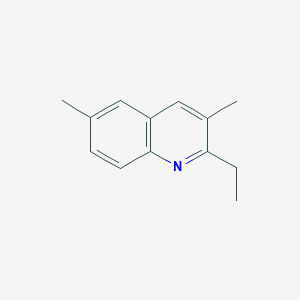
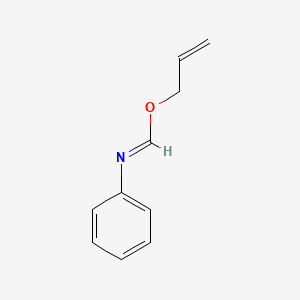
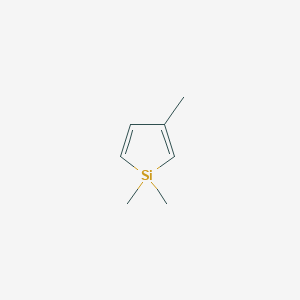
![Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate](/img/structure/B14407944.png)
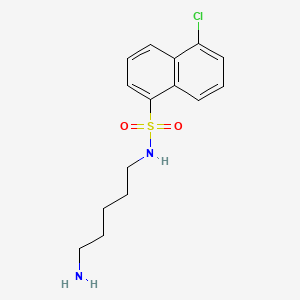
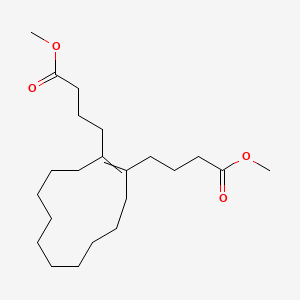
![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
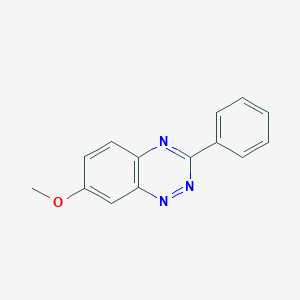
![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)
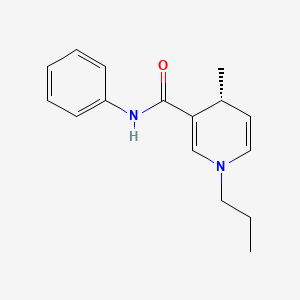
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
